sodium N-(methoxymethyl)sulfamate

Description

Sulfamates are known for their versatility as bioisosteres, offering tunable physicochemical properties for drug design .

Properties

CAS No. |

5390-94-3 |

|---|---|

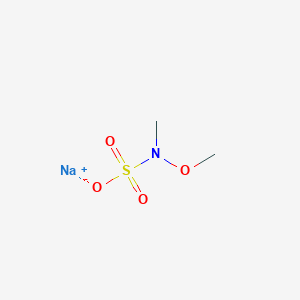

Molecular Formula |

C2H6NNaO4S |

Molecular Weight |

163.13 g/mol |

IUPAC Name |

sodium N-(methoxymethyl)sulfamate |

InChI |

InChI=1S/C2H7NO4S.Na/c1-7-2-3-8(4,5)6;/h3H,2H2,1H3,(H,4,5,6);/q;+1/p-1 |

InChI Key |

MDSQBBFVVDHXLW-UHFFFAOYSA-M |

Canonical SMILES |

CN(OC)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;N-methoxy-N-methylsulfamate typically involves the reaction of methoxyamine with methylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired sulfamate compound.

Industrial Production Methods

On an industrial scale, the production of sodium;N-methoxy-N-methylsulfamate can be achieved through a continuous flow process. This method involves the continuous addition of reactants and the removal of products, ensuring a steady supply of the compound. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Sodium;N-methoxy-N-methylsulfamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfamate group to an amine group.

Substitution: The sulfamate group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted sulfamates. These products have diverse applications in different fields, making sodium;N-methoxy-N-methylsulfamate a valuable intermediate in chemical synthesis.

Scientific Research Applications

Sodium;N-methoxy-N-methylsulfamate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of sulfatases.

Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving abnormal sulfation processes.

Industry: Sodium;N-methoxy-N-methylsulfamate is used in the production of surfactants and detergents due to its ability to modify surface tension and enhance cleaning properties.

Mechanism of Action

The mechanism of action of sodium;N-methoxy-N-methylsulfamate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the inhibition of sulfatases, which play a role in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfoximines

Sulfoximines (e.g., analogs studied by Sirvent and Lücking, 2017) share a sulfonamide-like framework but differ in the substitution of one oxygen atom with an imine group. Key comparisons include:

- Physicochemical Properties : Sulfoximines exhibit enhanced metabolic stability and bioavailability compared to sulfamates due to their reduced susceptibility to hydrolysis . For instance, sulfoximine-based drugs like sulfoxaflor demonstrate improved lipophilicity (logP ~1.5–2.0) compared to sulfamates, which often have logP <1.0 .

- Pharmacological Applications : Sulfoximines are increasingly used in kinase inhibitors and antiviral agents, whereas sulfamates like sodium N-methoxy-N-methylsulfamate may find niche roles as prodrugs or enzyme inhibitors (e.g., carbonic anhydrase) .

Sodium Sulfonate Salts

Sodium Thiosulfate (Na₂S₂O₃·5H₂O)

- Structure and Solubility : Sodium thiosulfate is a pentahydrate with high water solubility (>600 g/L at 20°C), contrasting with sulfamates, which typically exhibit moderate solubility due to their organic substituents .

- Applications: Used clinically for cyanide poisoning and cisplatin detoxification, sodium thiosulfate’s reducing properties differ from the non-redox reactivity of sulfamates .

Docusate Sodium (Dioctyl Sulfosuccinate)

Fluorinated Sulfonamides

Compounds like N-methyl-perfluorooctane-1-sulfonamide (C₉H₄F₁₇NO₂S, CAS 31506-32-8) highlight environmental and stability contrasts:

- Persistence : Perfluorinated sulfonamides exhibit extreme environmental persistence (half-life >50 years) due to strong C–F bonds, whereas sulfamates degrade more readily under hydrolytic conditions .

- Toxicity : Fluorinated derivatives are linked to bioaccumulation and hepatotoxicity, whereas sodium N-methoxy-N-methylsulfamate’s toxicity profile remains understudied .

Data Tables

Table 1: Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight | Solubility (Water) | Key Applications |

|---|---|---|---|---|

| Sodium N-Methoxy-N-Methylsulfamate* | C₂H₆NNaO₄S | 187.1 (est.) | Moderate (~100 g/L) | Enzyme inhibition, Prodrug |

| Sulfoxaflor (Sulfoximine) | C₁₀H₁₇F₃N₂O₃S | 322.3 | 0.5 g/L | Insecticide |

| Sodium Thiosulfate | Na₂S₂O₃·5H₂O | 248.18 | >600 g/L | Detoxification |

| Docusate Sodium | C₂₀H₃₇NaO₇S | 444.5 | 100 g/L | Surfactant, Laxative |

*Estimated data based on structural analogs.

Research Findings and Implications

- Drug Design : Sulfoximines outperform sulfamates in oral bioavailability but require complex synthesis pathways . Sodium N-methoxy-N-methylsulfamate’s simpler structure could offer cost advantages in prodrug development .

- Environmental Impact : Fluorinated sulfonamides raise regulatory concerns, whereas sulfamates may present safer alternatives pending toxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.